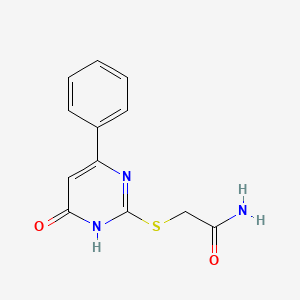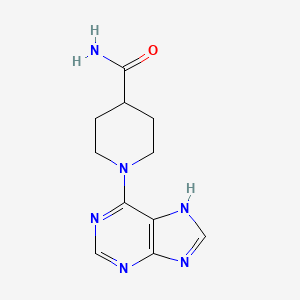
1-(7H-purin-6-yl)piperidine-4-carboxamide
説明
“1-(7H-purin-6-yl)piperidine-4-carboxamide” is a compound that has been studied for its potential as an inhibitor of protein kinase B (PKB or Akt), which is an important component of intracellular signaling pathways regulating growth and survival . It’s worth noting that the signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It’s important to note that the compound binds to the ATP binding site, lying along the P-loop, while the activation loop stays in the inactive form .Chemical Reactions Analysis
The compound is an ATP-competitive, nanomolar inhibitor with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It’s also worth noting that the compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H14N6 and an average mass of 218.258 Da . It’s important to note that the compound is a potent and orally bioavailable inhibitor of PKB .作用機序
Target of Action
The primary target of 1-(7H-purin-6-yl)piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP binding site of PKB, lying along the P-loop . This compound has been identified as a potent and orally bioavailable inhibitor of PKB .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound is orally bioavailable . .
Result of Action
The compound inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It modulates biomarkers of signaling through PKB in vivo .
実験室実験の利点と制限
One of the main advantages of using 1-(7H-purin-6-yl)piperidine-4-carboxamide in lab experiments is its specificity for CD73 inhibition. This compound has been shown to be a potent and selective inhibitor of CD73, which makes it a valuable tool for studying the role of purinergic signaling in various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and potency in some experimental systems.
将来の方向性
There are several future directions for research on 1-(7H-purin-6-yl)piperidine-4-carboxamide. One area of interest is the development of novel this compound analogs with improved solubility and potency. Another area of interest is the exploration of the therapeutic potential of this compound in various disease models, such as cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on specific purinergic receptors and signaling pathways.
科学的研究の応用
1-(7H-purin-6-yl)piperidine-4-carboxamide has been studied extensively for its potential applications in scientific research. This molecule has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been used as a tool to study the role of purinergic signaling in various physiological processes, such as synaptic transmission and immune responses. In addition, this compound has been used as a substrate for the development of novel enzymes and biosensors.
特性
IUPAC Name |
1-(7H-purin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c12-9(18)7-1-3-17(4-2-7)11-8-10(14-5-13-8)15-6-16-11/h5-7H,1-4H2,(H2,12,18)(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKOOAWJSYVLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353876 | |
| Record name | 1-(7H-purin-6-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
537667-04-2 | |
| Record name | 1-(7H-purin-6-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chlorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3407095.png)
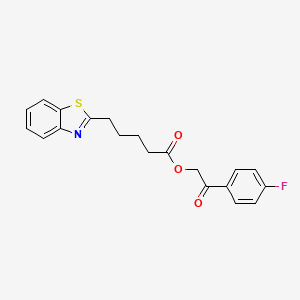

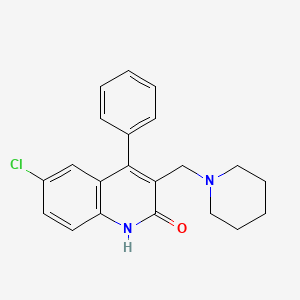
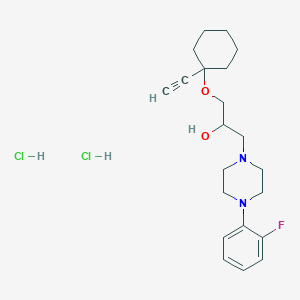
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B3407138.png)
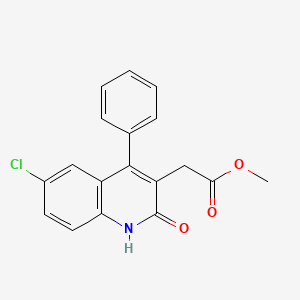
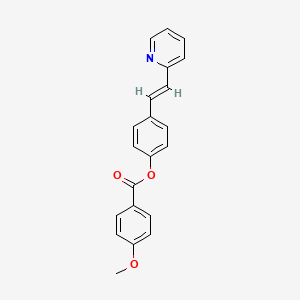
![n-(4-Chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3407156.png)
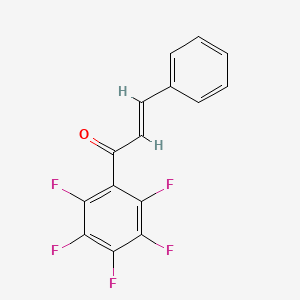
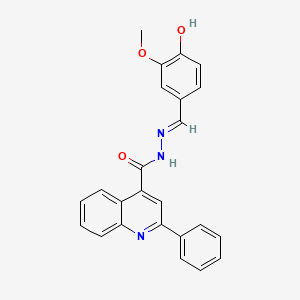
![Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-](/img/structure/B3407181.png)
